Solvent Red 100 (CAS 10380-30-0): Chemical Properties, Toxicological Profiling, and Analytical Methodologies
Solvent Red 100 (CAS 10380-30-0): Chemical Properties, Toxicological Profiling, and Analytical Methodologies
An In-Depth Technical Guide for Materials Scientists, Toxicologists, and Drug Development Professionals
Executive Summary
In the intersection of materials science and biomedical engineering, the chemical profiling of industrial colorants is a critical component of safety and regulatory compliance. Solvent Red 100 (CAS 10380-30-0) is a high-performance, non-sulfonated 1:2 chromium complex azo dye. While traditionally utilized in industrial inks, varnishes, and polymer colorations due to its exceptional thermal stability and lipophilicity, its presence as a potential leachable in medical device polymers, pharmaceutical packaging, and dermal applications (such as tattoo pigments) necessitates rigorous analytical scrutiny.
This whitepaper deconstructs the structural chemistry of Solvent Red 100, maps its toxicological degradation pathways, and provides self-validating experimental protocols for its quantitative extraction and analysis in complex biological and polymeric matrices.
Structural Chemistry and Synthesis Mechanisms
The unique physicochemical behavior of Solvent Red 100 is entirely dictated by its coordination chemistry. Unlike water-soluble acid dyes, Solvent Red 100 lacks highly polar sulfonic acid ( −SO3H ) groups. Instead, it relies on a metal-complex architecture to achieve stability and solubility in non-polar environments.
Synthesis and Complexation
The dye is synthesized through a multi-step diazotization and coupling process1[1].
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Diazotization: 2-Amino-4-nitrophenol and 2-Amino-5-nitrophenol are diazotized.
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Coupling: These diazonium salts are coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one to form two distinct single azo ligands ( C16H13N5O4 ).
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Coordination: One mole of each ligand is reacted with one mole of Chromium (III) to form a highly stable 1:2 chrome complex 2[2].
The central Cr3+ ion acts as an electron acceptor, coordinating with the nitrogen and oxygen atoms of the azo ligands. This steric shielding of the azo bond ( −N=N− ) significantly enhances the molecule's resistance to thermal degradation and photobleaching.
Figure 1: Synthesis and 1:2 Chromium coordination pathway of Solvent Red 100.
Physicochemical Profile
Understanding the quantitative parameters of Solvent Red 100 is essential for predicting its partitioning behavior in biological systems and designing extraction protocols.
| Property | Value | Causality / Analytical Implication |
| CAS Registry Number | 10380-30-0 | Unique identifier for regulatory screening (e.g., REACH, FDA). |
| Molecular Formula | C32H22CrN10O8⋅H | The 1:2 complexation neutralizes charge, driving high lipophilicity. |
| Molecular Weight | ~738.5 g/mol (Complex) | High MW restricts passive diffusion across intact biological barriers. |
| Dye Class | Non-sulfonated azo metal complex | Lack of −SO3H groups prevents aqueous solubility, requiring organic extraction. |
| Thermal Stability | > 250°C | Resists degradation during high-heat polymer extrusion; stable during GC/LC heating. |
| Solubility Profile | High in MEK, esters, alcohols | Dictates the choice of extraction solvents (e.g., CH2Cl2 /MeOH blends). |
Toxicological Relevance in Biomedical Applications
For drug development and biocompatibility professionals, the primary concern regarding Solvent Red 100 is its potential to act as a pro-toxicant. While the intact 1:2 chromium complex is relatively inert, the molecule contains azo bonds that are susceptible to reductive cleavage.
If polymers containing Solvent Red 100 degrade, or if the dye is introduced into dermal layers (e.g., via contaminated transdermal patches or tattoo inks), local azoreductase enzymes (present in the skin microbiome and hepatic pathways) can cleave the −N=N− bond 3[3]. This cleavage yields primary aromatic amines (PAAs)—specifically nitro-aminophenol derivatives—which are known genotoxins and carcinogens. Furthermore, the decomplexation releases free Cr3+ ions, a known sensitizer.
Figure 2: Toxicological cleavage pathway of Solvent Red 100 yielding aromatic amines.
Self-Validating Experimental Protocols
To accurately quantify Solvent Red 100 leachables in biological tissues or polymer matrices, standard aqueous extractions will fail due to the dye's hydrophobicity. The following protocols establish a self-validating system utilizing enzymatic matrix disruption followed by orthogonal solvent partitioning.
Protocol 1: Matrix Digestion and Quantitative Extraction
Objective: Liberate Solvent Red 100 from proteinaceous or polymeric matrices without inducing artificial azo-cleavage.
Step-by-Step Methodology:
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Matrix Preparation: Mince 1 cm2 of tissue or 1g of polymer into fine particles. If using tissue, freeze in liquid nitrogen and pulverize.
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Enzymatic Digestion (For Biological Matrices):
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Add 240 µL of Collagenase solution (7500 units/mL in PBS) and 250 µL of Proteinase K.
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Causality: Enzymatic digestion breaks down the structural proteins trapping the dye. We avoid harsh acid/base hydrolysis because extreme pH can prematurely cleave the azo bond, leading to false negatives for the intact dye.
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Incubate at 37°C for 12 hours.
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Solvent Partitioning:
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Add 1 mL of Methanol (MeOH) followed by 3 mL of Methylene Chloride ( CH2Cl2 ). Vortex for 5 minutes.
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Causality: MeOH disrupts hydrogen bonding and solvates the polar coordination sphere of the complex, while the highly non-polar CH2Cl2 drives the hydrophobic intact dye into the organic phase.
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Phase Separation & Concentration:
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Centrifuge at 4000 RPM for 10 minutes. Extract the lower organic layer. Repeat 3 times.
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Evaporate the combined organic layers under a gentle stream of Nitrogen gas at 60°C.
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Causality: Nitrogen displacement prevents oxidative degradation of the dye during concentration.
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Protocol 2: HPLC-MS/MS Quantification (Self-Validating)
Objective: Quantify the extracted dye with high specificity, using internal controls to validate recovery.
Step-by-Step Methodology:
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Reconstitution & Spiking (Quality Control):
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Reconstitute the dried extract in 200 µL of Chloroform.
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Self-Validation Step: Spike the sample with a known concentration of a structurally similar deuterated internal standard (e.g., d5 -Solvent Red 8). The recovery rate of the internal standard mathematically validates the extraction efficiency of the entire run.
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Chromatographic Separation:
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Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).
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Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Causality: The hydrophobic C18 stationary phase retains the lipophilic dye, separating it from residual matrix lipids before it enters the mass spectrometer.
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Mass Spectrometry (MS/MS) Detection:
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Mode: Electrospray Ionization (ESI) in positive mode.
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Target the parent ion of the complex ( m/z≈738 ) and monitor the transitions to the monomeric ligand fragments ( m/z≈339 ).
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Causality: Monitoring specific precursor-to-product ion transitions eliminates false positives from isobaric matrix interferences, ensuring absolute trustworthiness of the data.
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References
- Guidechem - Solvent Red 100 CAS 10380-30-0 Chemical Properties and Applic
- World Dye Variety - C.I. Solvent Red 100 Molecular Structure and Manufacturing Methods.
- Publikationsserver der Universität Regensburg - Determination and Quantitative Extraction of Red T
